N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine
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Overview
Description
N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound features a unique structure combining an azetidine ring with a pyrimidine moiety, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a wide range of substituted azetidine and pyrimidine compounds .
Scientific Research Applications
N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The pyrimidine moiety may also contribute to its biological activity by interacting with nucleic acids or proteins .
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds like azetidine-2-one and azetidine-3-carboxylic acid share the azetidine ring structure.
Pyrimidine Derivatives: Compounds such as 4-aminopyrimidine and 2-chloropyrimidine share the pyrimidine moiety.
Uniqueness
N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine is unique due to its combination of the azetidine and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2-chlorophenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c15-12-4-2-1-3-11(12)14(20)19-7-10(8-19)18-13-5-6-16-9-17-13/h1-6,9-10H,7-8H2,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWOXAVQTPHZGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)NC3=NC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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